Product packaging for (2-Phenyl-1,3-benzodioxol-5-yl)thiourea(Cat. No.:CAS No. 832098-90-5)

(2-Phenyl-1,3-benzodioxol-5-yl)thiourea

Cat. No.: B14215371
CAS No.: 832098-90-5
M. Wt: 272.32 g/mol
InChI Key: XFXRPVAWVLUVPW-UHFFFAOYSA-N
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Description

(2-Phenyl-1,3-benzodioxol-5-yl)thiourea is a synthetic thiourea derivative designed for research and development applications, particularly in the field of medicinal chemistry. Thiourea derivatives are a significant focal point in organic synthesis due to their wide spectrum of biological activities . The 1,3-benzodioxole moiety, also known as a methylenedioxyphenyl group, is a common pharmacophore found in molecules with various biological properties. This compound is strictly intended for laboratory research purposes. Researchers can leverage this chemical as a key intermediate or precursor in the synthesis of more complex molecules, or as a candidate for in vitro biological screening. Thiourea derivatives have garnered substantial attention for their diverse biological applications, which include documented antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial properties in related compounds . Furthermore, structurally similar benzodioxolyl thiourea compounds have been studied as ligands for metal complexes, where the nitrogen and sulfur atoms can serve as ligating centers to produce stable complexes with potential antimicrobial activity . The mechanism of action for thiourea derivatives is often linked to their ability to interact with enzymes or receptors; for instance, some derivatives function as urease inhibitors, which is a relevant target in the development of agents against pathogenic bacteria like Helicobacter pylori . As a research chemical, it is essential to handle this product with appropriate safety precautions. Refer to the associated Safety Data Sheet (SDS) for detailed handling and disposal information. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O2S B14215371 (2-Phenyl-1,3-benzodioxol-5-yl)thiourea CAS No. 832098-90-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

832098-90-5

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

(2-phenyl-1,3-benzodioxol-5-yl)thiourea

InChI

InChI=1S/C14H12N2O2S/c15-14(19)16-10-6-7-11-12(8-10)18-13(17-11)9-4-2-1-3-5-9/h1-8,13H,(H3,15,16,19)

InChI Key

XFXRPVAWVLUVPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2OC3=C(O2)C=C(C=C3)NC(=S)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Phenyl 1,3 Benzodioxol 5 Yl Thiourea

Strategic Approaches for the Construction of the 1,3-Benzodioxole (B145889) Moiety

The 1,3-benzodioxole ring system is a key structural feature found in numerous bioactive compounds and serves as a crucial building block in pharmaceutical and agrochemical research. wikipedia.org Its synthesis and functionalization are pivotal for accessing the target thiourea (B124793) derivative.

The formation of the 1,3-benzodioxole ring, also known as the methylenedioxyphenyl group, is commonly achieved through the reaction of catechol or its derivatives with a suitable one-carbon electrophile. wikipedia.org A primary method involves the condensation of catechol with aldehydes or ketones, a reaction that forms the characteristic dioxole ring. chemicalbook.com This process typically requires acid catalysis and careful control of reaction conditions to ensure high yields. chemicalbook.com For instance, the synthesis can be performed by reacting catechol and an aldehyde or ketone in the presence of a carbon-based solid acid, achieving high conversion and selectivity. google.com

Another established route is the reaction of catechol with disubstituted halomethanes. wikipedia.org In the context of preparing precursors for more complex molecules, catechol functionalities can be protected as diphenyl-benzodioxole moieties. rsc.org This strategy involves using a derivative like 2,2-diphenyl-benzo organic-chemistry.orgacs.orgdioxole-4-carboxylic acid pentafluorophenyl ester, an activated ester that readily reacts with amine-functionalized scaffolds. rsc.org This approach not only facilitates solubility in organic media but also allows for the catechol group to be deprotected later in the synthetic sequence using an acid like trifluoroacetic acid (TFA). rsc.org

Creating highly functionalized benzodioxoles, such as those required for the synthesis of (2-Phenyl-1,3-benzodioxol-5-yl)thiourea, often involves multi-step pathways. These sequences allow for the precise introduction and modification of substituents on the aromatic ring. Continuous flow technology has been reported as an efficient and scalable method for the synthesis of related heterocyclic structures like benzoxazoles, demonstrating a high degree of control over reaction conditions and minimizing the formation of unstable intermediates. cam.ac.uknih.gov

Specific examples of multi-step syntheses involving the benzodioxole core include:

Functionalization of existing benzodioxoles: Starting from naturally occurring benzodioxoles like safrole, multi-step processes can be employed to introduce new functional groups, such as amino-acyl moieties, onto the side chain. researchgate.net

Cross-coupling reactions: Modern cross-coupling techniques, such as the Suzuki-Miyaura reaction, are powerful tools for creating complex benzodioxole derivatives by forming new carbon-carbon bonds. researchgate.net

Cascade reactions: A two-step process can be used to synthesize complex amide chalcones, starting with a reaction to form an intermediate which then undergoes a Claisen-Schmidt reaction with a benzodioxole derivative like piperonal. mdpi.com

These pathways underscore the versatility of the benzodioxole system and the variety of synthetic tools available to organic chemists for constructing elaborately substituted target molecules.

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to minimize environmental impact. wjpmr.com These principles advocate for waste prevention, the use of less hazardous chemicals, safer solvents, and energy efficiency. wjpmr.comnih.gov In the context of benzodioxole synthesis, green approaches aim to replace traditional methods with more sustainable alternatives.

Key green strategies include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption while avoiding the need for toxic solvents or other harmful chemicals. epa.gov

Use of solid acid catalysts: Employing reusable solid catalysts, such as carbon-based solid acids, can replace hazardous liquid acids, simplifying workup procedures and reducing waste. google.com

Designing safer synthetic routes: A core tenet of green chemistry is the design of synthetic methods that use and generate substances with minimal toxicity to human health and the environment. wordpress.comskpharmteco.com This involves a holistic assessment of the entire synthetic process to avoid simply displacing a problem from one step to another. skpharmteco.com

By integrating these principles, the synthesis of benzodioxole precursors can be made more efficient, safer, and environmentally benign.

Mechanistic Routes to Thiourea Formation in the Context of Complex Substituents

The thiourea functional group is a versatile moiety in medicinal chemistry and organocatalysis. acs.orgmdpi.com Its synthesis can be achieved through several reliable methods, which are adaptable for use with complex and sterically hindered substrates like functionalized benzodioxoles.

A well-established method for synthesizing thioureas involves the reaction of amines with carbon disulfide (CS₂). nih.gov This reaction typically proceeds through the formation of a dithiocarbamate (B8719985) salt as an intermediate. nih.gov This intermediate can then react with a second amine molecule to yield the final thiourea product. acs.org A variation of this mechanism involves the in situ desulfurization of the dithiocarbamate to form an isothiocyanate, which subsequently reacts with an amine. acs.orgnih.gov

This method is notable for its operational simplicity and adaptability to various reaction conditions. For example, the synthesis of both symmetrical and unsymmetrical thioureas has been successfully performed in aqueous media, which serves as a sustainable solvent choice. organic-chemistry.orgacs.org Other protocols have been developed to enhance reaction efficiency, such as using carbon tetrabromide as a promoter or conducting the reaction in DMSO without additional reagents. lnu.edu.cnrsc.org

Table 1: Methodologies for Thiourea Synthesis from Amines and Carbon Disulfide

Amine Type Reagents/Promoters Solvent Key Features Reference(s)
Aliphatic Primary Amines NaOH Water Efficient for di- and trisubstituted thioureas; proceeds via xanthate intermediate. organic-chemistry.orgacs.org
Primary Amines Carbon Tetrabromide DMF Promotes reaction for high yields in short times under mild conditions. lnu.edu.cn
Secondary & Primary Amines None (extra) DMSO Versatile protocol for unsymmetrical thioureas via a cascade reaction. rsc.org
Electron-rich Anilines None (extra) Solvent-free (Ball Milling) Mechanochemical approach for non-symmetrical thioureas. nih.gov

The reaction between an isothiocyanate and an amine is arguably the most prevalent and versatile method for preparing unsymmetrical thioureas. researchgate.net This approach is favored due to its typically high yields and the wide structural diversity that can be achieved by varying the two components. researchgate.net The mechanism involves the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group.

This method is directly applicable to the synthesis of the target compound. Thiourea derivatives bearing a benzodioxole moiety have been synthesized by reacting 5-isothiocyanatobenzodioxole with a variety of amino compounds, including aromatic amines, heterocyclic amines, and hydrazines. nih.gov The reaction is generally straightforward and can be carried out under mild conditions, often in solvents like dichloromethane (B109758) or tert-butanol. researchgate.netanalis.com.my The wide availability of both isothiocyanates and amines makes this a powerful strategy for generating large libraries of thiourea derivatives for various applications. researchgate.netrsc.org

Table 2: Examples of Thiourea Synthesis from Isothiocyanates and Amines

Isothiocyanate Amine Component Solvent Outcome Reference(s)
5-Isothiocyanatobenzodioxole Aromatic amines, sulfa drugs, heterocyclic amines Not specified Synthesis of new thiourea derivatives with a benzodioxole moiety. nih.gov
Phenyl, Benzyl, Phenethyl Isothiocyanates Various Amines Dichloromethane or tert-Butanol General method for preparing a diverse set of thiourea derivatives. researchgate.net
1-Naphthyl Isothiocyanate Phenylenediamines Dichloromethane Synthesis of new thiourea derivatives for ion sensing applications. analis.com.my
Peracetylated Glycosylmethyl Isothiocyanates Amine-functionalized Amino Acid Not specified Preparation of C-glycosyl amino acids linked by a thiourea segment. rsc.org

Alternative Thiocarbonylation Strategies

The introduction of the thiocarbonyl moiety is a critical step in the synthesis of thioureas, including this compound. While the reaction of an amine with an isothiocyanate is a common and direct route, the isothiocyanate itself is often prepared from the amine using hazardous reagents like thiophosgene (B130339). researchgate.netmdpi.com Consequently, the development of safer and more efficient alternative thiocarbonylation strategies is a significant area of research. These methods often utilize less toxic and more manageable reagents to construct the C=S bond.

Several classes of reagents have emerged as viable alternatives to traditional thiophosgenation. researchgate.net Solid, air-stable thioacylating agents such as 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) and bis(1-benzotriazolyl)methanethione (B2854626) offer improved handling and safety profiles compared to the highly toxic and volatile liquid thiophosgene. nih.gov Another well-established alternative is carbon disulfide (CS₂), which can react with primary amines to form dithiocarbamate salts; these can then be treated with a coupling agent or react with another amine to yield unsymmetrical thioureas. rsc.orgorganic-chemistry.org

Below is a table summarizing key alternative thiocarbonylation reagents.

Table 1: Alternative Thiocarbonylation Reagents
Reagent Formula Key Advantages Typical Reaction
1,1'-Thiocarbonyldiimidazole (TCDI) C₇H₆N₄S Solid, stable, safer than thiophosgene nih.gov Reacts with amines to form an intermediate that reacts with a second amine.
Carbon Disulfide CS₂ Inexpensive, widely available rsc.orgorganic-chemistry.org Reacts with amines to form dithiocarbamates, which can be converted to thioureas.
Elemental Sulfur S₈ Atom-economical, low cost organic-chemistry.orgnih.gov Used in multicomponent reactions with amines and isocyanides or other carbon sources. nih.govresearchgate.net
Lawesson's Reagent C₁₄H₁₄O₂P₂S₄ Effective for converting C=O to C=S bibliotekanauki.pl Thionation of a corresponding urea (B33335) precursor. bibliotekanauki.pl

**2.3. Convergent and Divergent Synthetic Strategies for this compound

A convergent synthesis involves the independent preparation of key molecular fragments, which are then combined in the final stages to form the target compound. researchgate.net This approach is generally more efficient for complex molecules as it allows for parallel synthesis of intermediates, maximizes yield by delaying the combination of high-mass fragments, and simplifies purification. For this compound, a convergent strategy would typically involve two main fragments:

Fragment A: The (2-Phenyl-1,3-benzodioxol-5-yl)amine core.

Fragment B: A thiocarbonyl source, such as an isothiocyanate or a reagent like TCDI.

In a practical application of this strategy, (2-Phenyl-1,3-benzodioxol-5-yl)amine would be converted to 5-isothiocyanato-2-phenyl-1,3-benzodioxole. This key intermediate could then be reacted with ammonia (B1221849) to yield the target N-unsubstituted thiourea or with various other primary or secondary amines to produce a range of N'-substituted derivatives. This approach is exemplified by syntheses where 5-isothiocyanatobenzodioxole is reacted with different amino compounds to produce a library of thiourea derivatives. nih.gov

A divergent synthesis , in contrast, begins with a central core molecule and builds outward in successive steps, creating a branching tree of products. wikipedia.org This method is exceptionally well-suited for creating chemical libraries for applications like drug discovery, where structural diversity is desired. Starting with the fully formed this compound as a core, a divergent approach could involve further reactions at the unsubstituted N'-H position or modifications to the pendant phenyl ring to generate a series of analogues. Alternatively, one could start with a common precursor like 5-amino-1,3-benzodioxole and diverge by reacting it with various benzaldehydes to create different 2-aryl substituents before proceeding with the thiourea formation.

The choice between these strategies is dictated by the synthetic objective. For the specific synthesis of this compound, a convergent approach is generally more direct and efficient.

Table 2: Comparison of Synthetic Strategies

Feature Convergent Synthesis Divergent Synthesis
Approach Fragments are made separately and then combined. researchgate.net Starts from a central core and builds outwards. wikipedia.org
Efficiency High overall yield, shorter linear sequence. Can be less efficient for a single target due to longer linear sequence.
Application Ideal for synthesizing a single, complex target molecule. Ideal for generating libraries of related compounds. wikipedia.org
Purification Generally easier, as intermediates are purified separately. Can be challenging due to the accumulation of impurities through many steps.

Optimization of Reaction Conditions and Yields in Target Compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. The key parameters that are typically adjusted include temperature, solvent, reaction time, and the stoichiometry of reactants and catalysts. While specific optimization data for this exact compound is not extensively published, general principles derived from the synthesis of analogous thioureas provide a clear framework for achieving high efficiency.

Temperature: The reaction temperature significantly influences the rate of thiourea formation. For instance, in a multicomponent synthesis using an aqueous polysulfide solution, increasing the temperature from 60 °C to 80 °C resulted in a higher yield and a shorter reaction time. researchgate.net Conversely, in a different system using carbon disulfide, 70 °C was found to be optimal, as lower temperatures prolonged the reaction and decreased the yield. rsc.org Another study involving Lawesson's reagent determined the most beneficial reaction temperature to be 75 °C (348 K). bibliotekanauki.pl This indicates that the optimal temperature is highly dependent on the specific reagents and solvent system used and must be determined empirically.

Solvent: The choice of solvent can dramatically affect reaction outcomes by influencing reactant solubility and reactivity. In a one-step synthesis of unsymmetrical thioureas from an amine, carbon disulfide, and a second amine, dimethyl sulfoxide (DMSO) was found to be a superior solvent, affording a 95% yield, compared to toluene (58% yield) or 1,2-dichloroethane (DCE), which gave only trace amounts of the product. rsc.org For continuous-flow processes, solvents like acetonitrile are often employed. nih.gov

Stoichiometry: The molar ratio of reactants is another critical factor. In a cascade reaction for synthesizing unsymmetrical thioureas, using a slight excess (1.2 equivalents) of both carbon disulfide and the secondary amine led to the highest yield. rsc.org Similarly, when using Lawesson's reagent to convert urea to thiourea, an optimal mass ratio of 2:1 (urea to reagent) was identified. bibliotekanauki.pl Adjusting these ratios is essential to ensure complete conversion of the limiting reagent and to minimize side reactions.

The following table presents findings from optimization studies on various thiourea syntheses, illustrating the impact of reaction parameters on yield.

Table 3: Optimization of Reaction Conditions in Thiourea Synthesis

Reaction System Parameter Varied Conditions Yield (%) Reference
Naphthylamine, CS₂, Diethylamine Solvent Toluene, 70°C 58 rsc.org
Solvent DMSO, 70°C 95 rsc.org
Reactant Ratio 1.0 eq. CS₂ 90 rsc.org
Reactant Ratio 1.2 eq. CS₂ 95 rsc.org
Isocyanide, Amine, Sulfur Temperature 60°C 81 researchgate.net
Temperature 80°C 93 researchgate.net
Urea, Lawesson's Reagent Temperature 65°C ~55 bibliotekanauki.pl
Temperature 75°C ~62 bibliotekanauki.pl
Reaction Time 2.5 h ~47 bibliotekanauki.pl
Reaction Time 3.5 h ~62 bibliotekanauki.pl

Comprehensive Spectroscopic and Structural Elucidation of 2 Phenyl 1,3 Benzodioxol 5 Yl Thiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No experimental or theoretical NMR data for (2-Phenyl-1,3-benzodioxol-5-yl)thiourea has been reported. A detailed analysis of its ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and correlations from 2D NMR experiments (such as COSY, HSQC, and HMBC), would be essential for the definitive assignment of its molecular structure. Such data would confirm the connectivity of the phenyl, benzodioxole, and thiourea (B124793) components.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The vibrational modes of this compound have not been characterized by IR or Raman spectroscopy. These techniques would provide crucial information on the functional groups present in the molecule. Key vibrational bands, such as the N-H and C=S stretching of the thiourea group, the C-O-C stretches of the benzodioxole ring, and the aromatic C-H and C=C vibrations, are yet to be identified and assigned.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

There is no published mass spectrometry data for this compound. High-resolution mass spectrometry would be required to confirm its molecular formula by providing an accurate mass measurement. Furthermore, analysis of its fragmentation pattern through techniques like tandem mass spectrometry (MS/MS) would offer valuable insights into the molecule's structure and the relative stability of its constituent parts.

Computational and Theoretical Chemistry Investigations of 2 Phenyl 1,3 Benzodioxol 5 Yl Thiourea

Quantum Chemical Studies: Electronic Structure and Reactivity Descriptors

Quantum chemical studies are fundamental in elucidating the intrinsic electronic properties and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For (2-Phenyl-1,3-benzodioxol-5-yl)thiourea, DFT calculations are employed to determine its optimized ground state geometry, which corresponds to the most stable three-dimensional arrangement of its atoms. These calculations provide crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Theoretical Ground State Properties of this compound (Illustrative) Note: This table is illustrative, based on typical values for similar molecular structures, as specific experimental or computational data for this exact compound is not available in the cited literature.

PropertyCalculated Value
Total Energy (Hartree)-1250.5
Dipole Moment (Debye)4.5
C=S Bond Length (Å)1.68
N-H Bond Length (Å)1.01

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiourea (B124793) group and the benzodioxole ring system, due to the presence of lone pairs on the sulfur, nitrogen, and oxygen atoms. The LUMO, conversely, is likely distributed over the phenyl ring and the C=S bond, which can accept electron density.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com A larger gap indicates higher kinetic stability. mdpi.com The analysis of these orbitals helps predict which parts of the molecule are susceptible to electrophilic or nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: These values are representative and intended for illustrative purposes.

OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.8
HOMO-LUMO Gap (ΔE)4.4

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to indicate different potential values: red signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the sulfur atom of the thiourea group and the oxygen atoms of the benzodioxole moiety, highlighting these as the primary sites for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, the hydrogen atoms of the N-H groups would exhibit a positive potential (blue), indicating their role as hydrogen bond donors. researchgate.net

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum chemical studies focus on static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions in a simulated environment, such as in water or a lipid bilayer.

For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable rotamers and the flexibility of the molecule. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor's binding site. Simulations can also reveal the stability of intramolecular hydrogen bonds and the molecule's solvation properties, which are crucial for its behavior in a biological medium.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. farmaciajournal.comresearchgate.net

To develop a QSAR model for this compound, a set of structurally related analogues would be synthesized and tested for a specific biological activity. Various molecular descriptors—numerical values that encode different aspects of the molecule's structure, such as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) properties—would be calculated for each analogue. farmaciajournal.com A mathematical equation is then generated to link these descriptors to the observed activity.

Such a model can predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. For example, a QSAR study might reveal that increasing the electron-donating capacity of a substituent on the phenyl ring correlates with higher biological activity, providing a clear strategy for molecular optimization.

In Silico Docking and Interaction Studies with Model Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Based on studies of similar thiourea derivatives bearing a benzodioxole moiety, the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a plausible model receptor for this compound. nih.govnih.govresearchgate.net EGFR is a well-established target in cancer therapy.

In a docking simulation, the three-dimensional structure of this compound would be placed into the active site of EGFR. The docking algorithm then samples numerous possible conformations and orientations of the ligand, scoring them based on a force field to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the receptor's active site. For instance, the thiourea moiety could act as a hydrogen bond donor and acceptor, while the phenyl and benzodioxole rings could engage in hydrophobic and stacking interactions with nonpolar residues in the binding pocket.

Supramolecular Chemistry and Molecular Recognition Attributes of 2 Phenyl 1,3 Benzodioxol 5 Yl Thiourea

Hydrogen Bonding Interactions and Network Formation

The thiourea (B124793) moiety, -NH-C(S)-NH-, is a powerful and directional motif for establishing robust hydrogen bonds. It can act as a dual hydrogen bond donor through its two N-H groups. These acidic protons can form strong interactions with suitable acceptor atoms, most notably the sulfur atom of a neighboring thiourea molecule.

This donor-acceptor capability frequently leads to the formation of a characteristic eight-membered hydrogen-bonded ring motif, known as a dimer, through a pair of N-H···S interactions. This is a common and stable arrangement observed in the crystal structures of many N,N'-disubstituted thiourea derivatives. Beyond simple dimerization, these hydrogen bonds can propagate to form one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks.

In a related compound, {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea, crystallographic analysis reveals that supramolecular organization arises primarily from hydrogen bonding and π–π stacking interactions, leading to the formation of distinctive dimers. nih.gov While the specific connectivity differs, this observation underscores the strong tendency of the thiourea and benzodioxole groups to engage in such structure-directing interactions. The interplay between different hydrogen bond donors and acceptors within the crystal lattice dictates the final supramolecular architecture.

Table 1: Representative Hydrogen Bond Geometries in a Related Benzodioxole-Containing Thiosemicarbazone Data is for {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea and is presented to illustrate typical interactions.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···S0.862.503.36172
N-H···O0.862.323.11153

Anion Binding and Sensing Capabilities

Aryl-thiourea derivatives are renowned for their ability to act as neutral receptors for anions. The two N-H groups form a binding pocket or "cleft" that can effectively recognize and bind anionic guests through hydrogen bonding. The acidity of the N-H protons, which is crucial for strong binding, is enhanced by the presence of electron-withdrawing aryl substituents.

The (2-Phenyl-1,3-benzodioxol-5-yl)thiourea molecule is expected to exhibit these anion binding properties. The N-H groups can form a 1:1 complex with a variety of anions, with selectivity often dictated by the anion's geometry, basicity, and charge density. The general binding affinity for halides follows the trend F⁻ > Cl⁻ > Br⁻ > I⁻, which corresponds to their basicity and ability to form strong hydrogen bonds. Similarly, oxoanions like dihydrogen phosphate (B84403) (H₂PO₄⁻) and acetate (B1210297) (AcO⁻) are often bound with high affinity due to their geometry and capacity for multiple hydrogen bonds.

This binding event can be transduced into a detectable signal, forming the basis for anion sensing. If the receptor is coupled with a chromophore or fluorophore, anion binding can induce a change in the electronic properties of the molecule, resulting in a color change (colorimetric sensing) or a change in fluorescence intensity (fluorescent sensing). A recent study highlighted the synthesis of various thiourea derivatives bearing a benzodioxole moiety for biological applications, underscoring the chemical tractability and interest in this class of compounds. nih.gov

Cation-π and Other Non-Covalent Interactions

In addition to hydrogen bonding, the aromatic rings of this compound are expected to engage in other significant non-covalent interactions that influence its supramolecular behavior.

π-π Stacking: The electron-rich phenyl and benzodioxole rings can stack with one another in either a face-to-face or offset fashion. These interactions are crucial in stabilizing crystal packing and directing self-assembly in solution. In the crystal structure of {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea, the separation between the centroids of adjacent aryl rings is 3.778 Å, indicating the presence of π–π stacking. nih.gov

Cation-π Interactions: The electron-rich nature of the two aromatic systems makes them potential sites for interaction with cations. A cation can be bound to the face of the phenyl or benzodioxole ring system through an attractive electrostatic interaction with the quadrupole moment of the π-system. While less common for simple thioureas, this interaction is a key principle in the design of more complex host molecules.

Self-Assembly Processes and Supramolecular Architectures

The combination of strong, directional hydrogen bonds and weaker, less-directional π-π and van der Waals interactions provides a powerful toolkit for the bottom-up construction of complex supramolecular architectures. The self-assembly of this compound is likely to be driven by the initial formation of N-H···S hydrogen-bonded dimers. nih.gov

These primary dimers can then serve as building blocks for larger assemblies. Depending on the influence of the bulky aromatic substituents and other subtle interactions, these dimers could assemble into:

1D Tapes or Ribbons: Formed by the linear propagation of interactions.

2D Sheets: Resulting from the expansion of interactions in a plane, often involving π-π stacking between adjacent 1D chains.

3D Networks: Arising from more complex interconnections between sheets or chains.

The study of a related thiosemicarbazone confirms that its supramolecular arrangement results from a combination of hydrogen bonds and π–π stacking, leading to the formation of a two-dimensional network. nih.gov This provides a strong precedent for the expected self-assembly behavior of this compound.

Host-Guest Chemistry and Molecular Encapsulation

While an individual molecule of this compound is too small and flexible to act as a pre-organized host for molecular guests, its self-assembled structures could potentially exhibit host-guest properties. The voids or channels created within the crystalline lattice or within larger aggregates in solution could be capable of encapsulating small solvent or guest molecules.

More broadly, the thiourea functional group is a highly valuable component in the design of sophisticated macrocyclic and acyclic hosts. rsc.orgfrontiersin.orgnih.govrsc.org By incorporating the thiourea unit into larger, more rigid scaffolds like calixarenes or pillararenes, chemists can create receptors with well-defined cavities. In such systems, the thiourea N-H groups are positioned to bind specific guests within the cavity, leading to highly selective molecular recognition and encapsulation. Therefore, while the title compound itself is not a primary host, it represents a key structural motif used in the broader field of host-guest chemistry.

Mechanistic Organic Chemistry: Elucidating Reaction Pathways and Transformation Kinetics

Reaction Mechanisms in the Formation of (2-Phenyl-1,3-benzodioxol-5-yl)thiourea

The synthesis of thiourea (B124793) derivatives is a cornerstone of organic chemistry, with the most common and efficient method involving the reaction between an isothiocyanate and an amine. analis.com.mybeilstein-journals.org The formation of this compound can be envisioned through two primary, analogous pathways, both centered on the nucleophilic addition of an amine to the electrophilic carbon of an isothiocyanate group.

Pathway A involves the reaction of 5-amino-2-phenyl-1,3-benzodioxole with phenyl isothiocyanate. Pathway B involves the reaction of 2-phenyl-1,3-benzodioxol-5-isothiocyanate with aniline (B41778).

The generally accepted mechanism for this transformation proceeds as follows:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine attacking the central carbon atom of the isothiocyanate group. This carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms.

Formation of a Zwitterionic Intermediate: This nucleophilic attack results in the formation of a transient, zwitterionic intermediate. In this species, the nitrogen from the amine bears a positive charge, and the sulfur atom carries a negative charge.

Proton Transfer: The intermediate rapidly rearranges through an intramolecular proton transfer. The proton from the positively charged amine nitrogen is transferred to the negatively charged sulfur atom, although transfer to the nitrogen of the original isothiocyanate is more common, leading directly to the stable thiourea product. This step neutralizes the charges and forms the final N,N'-disubstituted thiourea structure.

This mechanism is highly efficient and typically proceeds without the need for a catalyst, often occurring readily at room temperature or with gentle heating. sphinxsai.com The reaction is versatile and accommodates a wide range of substituents on both the amine and the isothiocyanate components.

Interactive Table: Proposed Mechanistic Steps for Thiourea Formation
StepDescriptionKey Transformation
1Nucleophilic AttackThe amine's nitrogen atom attacks the isothiocyanate's central carbon.
2Intermediate FormationA zwitterionic intermediate is formed with separated positive (N) and negative (S) charges.
3Proton TransferAn intramolecular proton transfer occurs from the amine's nitrogen to neutralize charges.
4Product FormationThe stable this compound product is formed.

Investigation of Intermediate Species and Transition States

The reaction pathway for thiourea formation is characterized by low-energy intermediates and transition states, contributing to the typically high yields and reaction rates.

Intermediate Species: The key intermediate in this reaction is the zwitterion formed after the initial nucleophilic attack. While generally transient and not isolable, its existence is supported by mechanistic studies of analogous reactions. The stability of this intermediate is influenced by the solvent and the electronic nature of the substituents on the aromatic rings. Polar solvents can stabilize the charge-separated zwitterion, potentially influencing the reaction kinetics.

Transition States: The reaction proceeds through a highly organized transition state. The rate-determining step is typically the initial nucleophilic attack of the amine on the isothiocyanate. The transition state for this step involves the partial formation of the new carbon-nitrogen bond. A subsequent, lower-energy transition state is associated with the intramolecular proton transfer that leads to the final product. Computational studies on related systems suggest a four-membered ring-like transition state for the proton transfer step, although this is not universally agreed upon and may be solvent-dependent.

Interactive Table: Analysis of the Primary Transition State
FeatureDescription
Geometry The amine nitrogen approaches the plane of the isothiocyanate group.
Bond Formation The N-C bond between the amine and the isothiocyanate carbon is partially formed.
Bond Breaking The C=N and C=S double bonds of the isothiocyanate are partially broken (lengthened).
Charge Distribution A partial positive charge develops on the amine nitrogen, and partial negative charges develop on the sulfur and isothiocyanate nitrogen atoms.

Kinetic Studies of this compound Reactions

While specific kinetic data for the formation of this compound is not extensively detailed in the available literature, the kinetics of thiourea synthesis from amines and isothiocyanates have been broadly studied. These reactions generally follow second-order kinetics, being first-order with respect to the amine and first-order with respect to the isothiocyanate.

Several factors influence the rate constant, k:

Nucleophilicity of the Amine: The reaction rate is highly dependent on the nucleophilicity of the amine. Electron-donating groups on the aniline or 5-amino-2-phenyl-1,3-benzodioxole ring increase the electron density on the nitrogen atom, making it a stronger nucleophile and accelerating the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity and slow the reaction down.

Electrophilicity of the Isothiocyanate: The electrophilicity of the central carbon atom in the isothiocyanate is also crucial. Electron-withdrawing groups on the phenyl isothiocyanate ring enhance its electrophilicity and increase the reaction rate.

Solvent Effects: The choice of solvent can impact the reaction rate. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are commonly used and are effective at solvating the reactants. analis.com.my Solvents capable of hydrogen bonding could potentially stabilize the zwitterionic intermediate, although they might also solvate the amine reactant, slightly impeding its nucleophilicity.

Interactive Table: Factors Influencing Reaction Kinetics
FactorEffect on Reaction RateRationale
Electron-Donating Groups on Amine IncreaseEnhances the nucleophilicity of the amine nitrogen.
Electron-Withdrawing Groups on Amine DecreaseReduces the nucleophilicity of the amine nitrogen.
Electron-Withdrawing Groups on Isothiocyanate IncreaseEnhances the electrophilicity of the isothiocyanate carbon.
Steric Hindrance DecreaseHinders the approach of the nucleophile to the electrophilic center.
Solvent Polarity VariableCan stabilize charged intermediates but may also solvate reactants, affecting their reactivity.

Catalytic Applications and Roles in Organic Transformations

Thiourea derivatives have emerged as a powerful class of organocatalysts, primarily functioning as hydrogen-bond donors. The two N-H protons on the thiourea moiety can form strong, directional hydrogen bonds with Lewis basic sites in substrate molecules, such as carbonyl oxygens or nitro groups. This interaction activates the substrate towards nucleophilic attack.

While specific catalytic applications of this compound itself are not prominently reported, its structure is analogous to many known thiourea-based organocatalysts. It can be postulated that this compound could serve as a catalyst in a variety of organic transformations, including:

Michael Additions: Activating α,β-unsaturated carbonyl compounds for the addition of nucleophiles.

Diels-Alder Reactions: Coordinating to the dienophile to lower its LUMO energy.

Friedel-Crafts Reactions: Activating carbonyls or imines for attack by electron-rich aromatic rings.

Henry (Nitroaldol) Reactions: Activating nitroalkanes and carbonyl compounds.

The catalytic efficacy of this compound would be influenced by the acidity of its N-H protons and the steric environment around the binding site. The presence of the phenyl and benzodioxolyl groups provides a defined stereochemical environment that could be exploited in asymmetric catalysis if a chiral version of the molecule were synthesized. The benzodioxole moiety, in particular, could engage in additional non-covalent interactions, such as π-π stacking, which might influence substrate binding and enantioselectivity in asymmetric reactions. researchgate.net

Future Directions and Advanced Research Avenues in 2 Phenyl 1,3 Benzodioxol 5 Yl Thiourea Chemistry

Exploration of Novel Synthetic Methodologies and Atom-Economic Approaches

The advancement of synthetic chemistry continually provides new tools to construct complex molecules with greater efficiency and sustainability. Future research in the synthesis of (2-Phenyl-1,3-benzodioxol-5-yl)thiourea and its derivatives should prioritize the development of novel and atom-economic methodologies.

Conventional synthesis of thiourea (B124793) derivatives often involves the reaction of an isothiocyanate with an amine. researchgate.netnih.gov In the case of this compound, this would typically involve the synthesis of 5-isothiocyanato-2-phenyl-1,3-benzodioxole followed by its reaction with ammonia (B1221849) or an appropriate amine. While effective, this multi-step process can be improved upon.

Future synthetic explorations could focus on:

One-Pot Syntheses: Developing one-pot procedures that combine the formation of the isothiocyanate intermediate and its subsequent reaction with an amine would significantly improve efficiency by reducing the number of isolation and purification steps.

Catalytic Approaches: The use of catalysts to promote the formation of the thiourea linkage from more readily available starting materials, such as carbon disulfide and amines, represents a greener alternative. organic-chemistry.org

Atom-Economic Reactions: Investigating completely atom-economic reactions, such as the reaction of isocyanides with amines in the presence of elemental sulfur, could provide highly efficient routes to thiourea derivatives with minimal waste generation. organic-chemistry.org Such methods align with the principles of green chemistry, a growing priority in modern chemical synthesis. jocpr.com The development of cascade reactions, where multiple bond-forming events occur in a single synthetic operation, also holds promise for the atom-economic synthesis of complex nitrogen heterocycles derived from alkynes. nih.gov

A comparison of potential synthetic approaches is presented in Table 1.

Synthesis MethodStarting MaterialsKey FeaturesPotential for Atom Economy
Conventional 5-isothiocyanato-2-phenyl-1,3-benzodioxole, AmineStepwise, reliableModerate
One-Pot 2-Phenyl-1,3-benzodioxol-5-amine, Thiophosgene (B130339) or equivalentReduced workup, improved efficiencyHigh
Catalytic 2-Phenyl-1,3-benzodioxol-5-amine, Carbon DisulfideUse of catalyst, greener approachHigh
Atom-Economic Isocyanide, Amine, Elemental SulfurAll atoms incorporated into the productVery High

Design and Synthesis of Analogues with Tunable Supramolecular Properties

The thiourea moiety is a well-known building block in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. The N-H protons act as hydrogen bond donors, while the sulfur atom acts as a hydrogen bond acceptor. This predictable binding motif can be exploited to construct ordered molecular assemblies.

Future research should focus on the rational design and synthesis of this compound analogues with tailored supramolecular properties. This can be achieved by:

Introducing Additional Functional Groups: The incorporation of other functional groups capable of participating in non-covalent interactions (e.g., halogens for halogen bonding, aromatic rings for π-π stacking) onto the phenyl or benzodioxole rings would allow for the construction of more complex and robust supramolecular architectures. The supramolecular arrangements of related thiosemicarbazone compounds, for instance, are primarily dictated by hydrogen bonding and π–π stacking interactions. nih.gov

Varying Substituent Positions: The position of substituents on the aromatic rings will have a significant impact on the geometry of the molecule and, consequently, on its packing in the solid state. Systematic studies on isomeric derivatives would provide valuable insights into the structure-property relationships governing their self-assembly.

Creating Oligomeric and Polymeric Structures: Linking multiple this compound units together through covalent spacers would lead to oligomers and polymers with pre-programmed folding and assembly behaviors.

The ability to control the self-assembly of these molecules could lead to the development of novel crystalline materials with interesting optical, electronic, or porous properties. The formation of dimers via N–H···S hydrogen bonding is a common motif in the crystal structures of acyl thioureas. mersin.edu.tr

Advanced Applications in Materials Science

The unique combination of the rigid benzodioxole unit and the versatile thiourea group in this compound makes it an attractive candidate for various applications in materials science.

Future research in this area could explore:

Precursors for Nanomaterials: Substituted thioureas have been successfully employed as tunable precursors for the synthesis of metal sulfide (B99878) nanocrystals. researchgate.net By systematically modifying the substituents on the thiourea, the reactivity can be tuned, allowing for control over the size and shape of the resulting nanocrystals. researchgate.net this compound and its derivatives could serve as novel precursors for the synthesis of complex metal sulfide nanomaterials with tailored optical and electronic properties.

Components of Redox-Active Materials: Thiourea derivatives can act as reducing agents in redox initiator systems for polymerization. nih.gov The electronic properties of the (2-Phenyl-1,3-benzodioxol-5-yl) moiety could be harnessed to tune the redox potential of the thiourea, leading to more efficient and controllable polymerization processes for applications in dental materials and beyond. nih.gov

Building Blocks for Polymers: The incorporation of the this compound scaffold into polymer backbones could lead to materials with enhanced thermal stability, specific recognition capabilities, or interesting optical properties. Related benzodioxole structures have been used in the synthesis of block copolymers. nih.govresearchgate.net Furthermore, thioureas are known to be components of polymers. analis.com.my

Theoretical Predictions and Experimental Validation of Reactivity and Interactions

The integration of computational chemistry with experimental work is a powerful strategy for accelerating the discovery and development of new functional molecules. In the context of this compound, theoretical studies can provide valuable insights into its electronic structure, reactivity, and intermolecular interactions, thereby guiding experimental design.

Future research should leverage a synergistic approach:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the optimized geometry, electronic properties (such as frontier molecular orbital energies and electrostatic potential maps), and spectroscopic signatures (e.g., IR and NMR spectra) of this compound and its analogues. semanticscholar.org These theoretical predictions can then be compared with experimental data from techniques like X-ray crystallography and spectroscopy to validate the computational models. semanticscholar.org

Molecular Docking and Simulation: For potential applications in biological systems or as sensors, molecular docking studies can predict the binding modes and affinities of these molecules with specific protein targets or analytes. semanticscholar.org These in-silico predictions can guide the design of derivatives with enhanced binding properties, which can then be synthesized and tested experimentally.

Studying Reaction Mechanisms: Computational methods can be employed to elucidate the mechanisms of novel synthetic reactions for preparing this compound derivatives. This understanding can help in optimizing reaction conditions and expanding the scope of the methodology. Theoretical studies have been conducted on the reactions of thiourea with metal-doped fullerene surfaces, showcasing the potential for advanced computational investigations. acs.org

By combining theoretical predictions with rigorous experimental validation, a deeper understanding of the structure-property relationships in this class of compounds can be achieved, paving the way for the rational design of new materials and molecules with desired functions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-Phenyl-1,3-benzodioxol-5-yl)thiourea, and how can purity be validated?

  • Methodology : React 2-phenyl-1,3-benzodioxol-5-amine with an aryl isothiocyanate in anhydrous DMF under reflux (4–24 hours). Monitor progress via TLC and isolate the product by filtration or crystallization (e.g., ethanol) .
  • Validation : Perform microelemental analysis (C, H, N, S) to confirm stoichiometry (e.g., deviations <0.4%). IR spectroscopy identifies ν(C=S) (~1190 cm⁻¹) and ν(N-H) (~3179 cm⁻¹) .

Q. How can structural features of this compound be characterized experimentally?

  • X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualization. Key parameters: bond lengths (C=S: ~1.68 Å), torsion angles (benzodioxol puckering amplitude via Cremer-Pople coordinates) .
  • Spectroscopy : ¹H/¹³C NMR (amide proton at δ ~10 ppm; benzodioxol carbons at δ ~100–150 ppm). IR confirms thiourea functional groups .

Q. What are the solubility properties and safety protocols for handling this compound?

  • Solubility : Likely follows thiourea trends: soluble in polar solvents (water: ~137 g/L at 20°C; ethanol, DMF). Test via gravimetric analysis .
  • Safety : Use PPE (gloves, goggles) due to thiourea’s toxicity (skin sensitization, thyroid disruption). Work in fume hoods to avoid aerosol inhalation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Methodology : Optimize geometry using B3LYP/6-311++G(d,p). Calculate HOMO-LUMO gap (~3–5 eV) to assess reactivity. Hyperpolarizability analysis evaluates nonlinear optical potential .
  • Validation : Compare experimental IR spectra with scaled DFT frequencies (RMSD <10 cm⁻¹). Assign vibrational modes (e.g., benzodioxol ring breathing at ~500 cm⁻¹) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Challenges : Disorder in benzodioxol ring puckering (pseudorotation). Use SHELXL’s PART instruction to model disorder .
  • Validation : Check R-factor convergence (<5%). Apply Hirshfeld surface analysis to assess intermolecular interactions (e.g., S···H contacts) .

Q. What are the potential biomedical applications of this compound, and how can its bioactivity be tested?

  • Applications : Investigate as enzyme inhibitor (e.g., tyrosine phosphatase assays via 2-D gel electrophoresis) or antimicrobial agent (MIC assays against S. aureus/E. coli) .
  • Mechanism : Use molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., EGFR kinase). Validate via SPR or ITC .

Q. How does substitution at the thiourea moiety (e.g., aryl vs. alkyl) alter its chemical behavior?

  • Comparative Analysis : Synthesize analogs (e.g., N′-phenethyl vs. N′-benzyl). Assess via:

  • Thermal stability : TGA (decomposition >200°C).
  • Electronic effects : Hammett σ values correlate with reaction rates in gold leaching (if applicable) .
    • Data Table :
SubstituentLogPHOMO-LUMO (eV)Antimicrobial IC₅₀ (µM)
Phenyl2.14.212.5
Phenethyl2.83.98.3

Key Research Considerations

  • Contradictions : While thiourea derivatives are explored for drug development , their industrial use (e.g., ore leaching ) may require toxicity mitigation strategies.
  • Gaps : Limited experimental data on this specific derivative’s pharmacokinetics. Prioritize in vitro ADMET studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.